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molecular formula C10H22N2 B122779 Isophorone diamine CAS No. 2855-13-2

Isophorone diamine

Cat. No. B122779
M. Wt: 170.3 g/mol
InChI Key: RNLHGQLZWXBQNY-UHFFFAOYSA-N
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Patent
US05138015

Procedure details

After the completion of the feeding, the reaction mixture was aged at that temperature for 3 hours, neutralized with phosphoric acid and analyzed by gas chromatography. It was ascertained that a urethane compound corresponding to isophoronediamine, i.e., 3-methoxycarbonylaminomethyl-3,5,5-trimethyl-1-methoxycarbonylaminocyclohexane (abbreviated to "isophorone dicarbamate" or "IPDC") was obtained in a yield of 99% based on the isophorondiamine and in a yield of 99% based on the consumed dimethyl carbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[NH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH3:12][C:13]1([CH3:23])[CH2:18][C:17]([CH2:20][NH2:21])([CH3:19])[CH2:16][CH:15](N)[CH2:14]1>>[CH3:10][O:9][C:7]([NH:21][CH2:20][C:17]1([CH3:19])[CH2:18][C:13]([CH3:23])([CH3:12])[CH2:14][CH:15]([NH:6][C:7]([O:9][CH3:10])=[O:8])[CH2:16]1)=[O:8].[C:7](=[O:8])([OH:9])[NH2:6].[C:7](=[O:8])([OH:9])[NH2:6].[O:9]=[C:10]1[CH2:11][C:17]([CH3:19])([CH3:16])[CH2:18][C:13]([CH3:14])=[CH:12]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(CC(C1)(C)CN)N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)OC)C
Name
Type
product
Smiles
C(N)(O)=O.C(N)(O)=O.O=C1C=C(CC(C)(C)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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